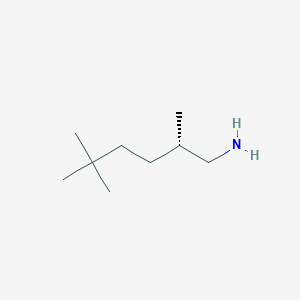
(2S)-2,5,5-Trimethylhexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,5,5-Trimethylhexan-1-amine, also known as DMHA, is a synthetic stimulant that has gained popularity in the fitness and sports supplement industry. DMHA is a structural analog of DMAA, a banned substance due to its potential health risks. DMHA is marketed as a pre-workout supplement and is claimed to enhance energy, focus, and athletic performance.
Mecanismo De Acción
(2S)-2,5,5-Trimethylhexan-1-amine is believed to exert its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, energy, and focus. (2S)-2,5,5-Trimethylhexan-1-amine may also enhance the activity of adenosine triphosphate (ATP), the primary energy source for muscle contraction.
Biochemical and Physiological Effects:
(2S)-2,5,5-Trimethylhexan-1-amine has been shown to increase heart rate and blood pressure, which may be a concern for individuals with pre-existing cardiovascular conditions. It may also cause vasoconstriction, reducing blood flow to certain areas of the body. (2S)-2,5,5-Trimethylhexan-1-amine may increase the release of glucose from the liver, providing additional energy for physical activity. It may also increase the breakdown of fat cells, leading to increased fat oxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2,5,5-Trimethylhexan-1-amine has several advantages as a research tool, including its ability to enhance physical and cognitive performance. It may also be useful for investigating the mechanisms of neurotransmitter release and metabolism. However, (2S)-2,5,5-Trimethylhexan-1-amine's potential health risks and legal status may limit its use in research.
Direcciones Futuras
For (2S)-2,5,5-Trimethylhexan-1-amine research include the development of safer analogs and investigation of its effects on specific populations.
Métodos De Síntesis
(2S)-2,5,5-Trimethylhexan-1-amine can be synthesized through a multistep reaction from 2,5-dimethylhexan-2,5-diol. The first step involves the conversion of the diol to the corresponding diol tosylate, which is then treated with sodium azide to form the azide intermediate. Reduction of the azide with lithium aluminum hydride yields the amine product, which can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
(2S)-2,5,5-Trimethylhexan-1-amine has been the subject of several scientific studies, primarily focused on its potential as a performance-enhancing supplement. One study found that (2S)-2,5,5-Trimethylhexan-1-amine increased power output and muscular endurance in trained athletes compared to a placebo. Another study reported that (2S)-2,5,5-Trimethylhexan-1-amine improved cognitive performance and reaction time in healthy adults. (2S)-2,5,5-Trimethylhexan-1-amine has also been investigated for its potential as a fat burner, with some studies suggesting that it may increase metabolism and promote weight loss.
Propiedades
IUPAC Name |
(2S)-2,5,5-trimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-8(7-10)5-6-9(2,3)4/h8H,5-7,10H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGVUKPZFXLALM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,5,5-Trimethylhexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2743039.png)
![4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2743040.png)

![2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole](/img/structure/B2743042.png)
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride](/img/structure/B2743043.png)

![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride](/img/structure/B2743049.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2743050.png)


![(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2743054.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2743057.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)